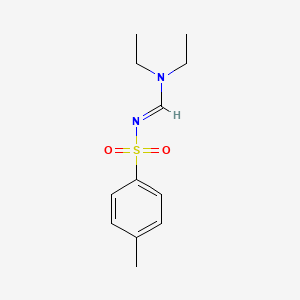
9H-Fluorene-2-yl isocyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Fluorene-2-yl isocyanide is an organic compound with the molecular formula C14H9NC. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, where an isocyanide group is attached to the second carbon of the fluorene ring. This compound is known for its unique reactivity due to the presence of the isocyanide functional group, which exhibits both nucleophilic and electrophilic characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Fluorene-2-yl isocyanide typically involves the following steps:
Starting Material: The synthesis begins with 9H-fluorene.
Functionalization: The fluorene is first brominated at the 2-position using bromine in the presence of a catalyst such as iron(III) bromide.
Substitution Reaction: The brominated fluorene undergoes a substitution reaction with potassium cyanide to form 9H-fluorene-2-carbonitrile.
Isocyanide Formation: Finally, the nitrile group is converted to an isocyanide group using a reagent such as triphenylphosphine and carbon tetrachloride under basic conditions.
Industrial Production Methods: While the above method is suitable for laboratory-scale synthesis, industrial production may involve more efficient and scalable processes, potentially using continuous flow reactors and optimized reaction conditions to enhance yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding isocyanates.
Reduction: It can be reduced to form amines.
Substitution: The isocyanide group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Nucleophiles such as amines or alcohols can react with the isocyanide group under mild conditions.
Major Products:
Oxidation: 9H-Fluorene-2-yl isocyanate.
Reduction: 9H-Fluorene-2-ylamine.
Substitution: Various substituted fluorene derivatives.
Scientific Research Applications
9H-Fluorene-2-yl isocyanide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: It serves as a ligand in the study of protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 9H-Fluorene-2-yl isocyanide involves its unique reactivity due to the isocyanide group. The isocyanide carbon can act as both a nucleophile and an electrophile, allowing it to participate in a variety of chemical reactions. This dual reactivity is exploited in multicomponent reactions such as the Ugi reaction, where it forms stable intermediates and products.
Comparison with Similar Compounds
Phenyl isocyanide: Similar in reactivity but lacks the polycyclic structure of fluorene.
Naphthyl isocyanide: Another aromatic isocyanide with a different ring structure.
Benzyl isocyanide: Contains a benzyl group instead of a fluorene ring.
Uniqueness: 9H-Fluorene-2-yl isocyanide is unique due to its polycyclic aromatic structure, which imparts additional stability and reactivity compared to simpler isocyanides. This makes it particularly useful in the synthesis of complex organic molecules and materials.
Properties
IUPAC Name |
2-isocyano-9H-fluorene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N/c1-15-12-6-7-14-11(9-12)8-10-4-2-3-5-13(10)14/h2-7,9H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRWFIFCBRNLOOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1=CC2=C(C=C1)C3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[2-(3-Methoxybutoxy)-2-methylpropyl] 4-methylbenzenesulfonate](/img/structure/B8040814.png)
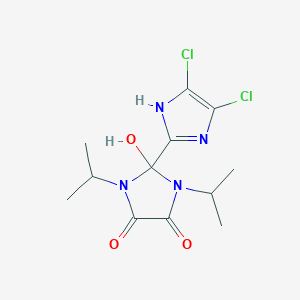
![2-[(Dimethylamino)methyl]-6-[1-[3-[(dimethylamino)methyl]-2-hydroxy-5-methylphenyl]-2-methylpropyl]-4-methylphenol](/img/structure/B8040826.png)
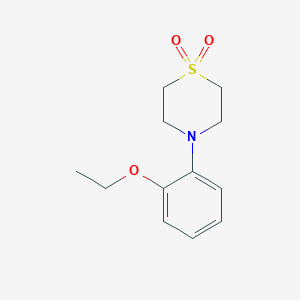
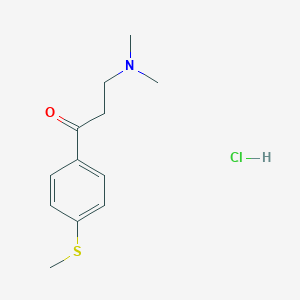

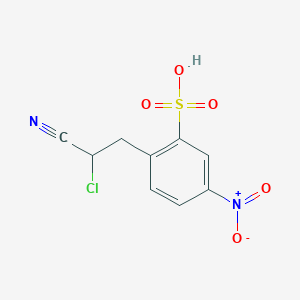
![[4,4-Dimethyl-3-(1,2,4-triazol-1-ylmethyl)pent-1-yn-3-yl]oxy-trimethylsilane](/img/structure/B8040871.png)
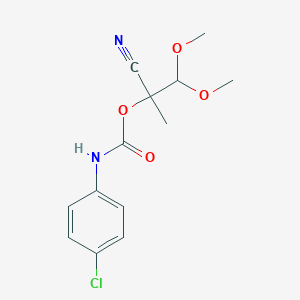
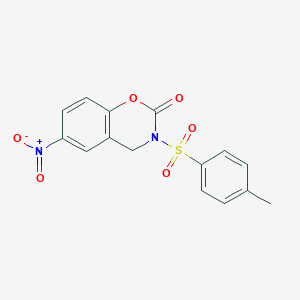
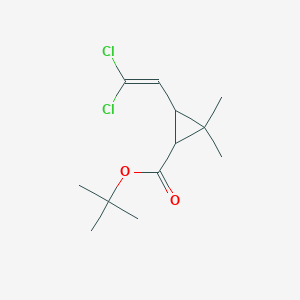
![1-[(E)-cyclohex-3-en-1-ylidenemethyl]piperidine](/img/structure/B8040900.png)
![2-[2-[(E)-but-2-enoyl]oxyethylsulfanyl]ethyl (E)-but-2-enoate](/img/structure/B8040902.png)
